molecular formula C15H12Br2N2O B3032946 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine CAS No. 637302-96-6

4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B3032946
CAS No.: 637302-96-6
M. Wt: 396.08 g/mol
InChI Key: SDLHSYHYISVPHQ-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

    Bromination: The starting material, 2-(3,4-dimethylphenyl)-1,3-benzoxazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces bromine atoms at the 4 and 6 positions of the benzoxazole ring.

    Amination: The brominated intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions (e.g., elevated temperature and pressure) to introduce the amine group at the 5 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dibromo-2-phenyl-1,3-benzoxazole: Lacks the dimethyl groups on the phenyl ring.

    2-(3,4-Dimethylphenyl)-1,3-benzoxazole: Lacks the bromine atoms.

    4-Bromo-2-(3,4-dimethylphenyl)-1,3-benzoxazole: Contains only one bromine atom.

Properties

IUPAC Name

4,6-dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2N2O/c1-7-3-4-9(5-8(7)2)15-19-14-11(20-15)6-10(16)13(18)12(14)17/h3-6H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLHSYHYISVPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365371
Record name 4,6-dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637302-96-6
Record name 4,6-dibromo-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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